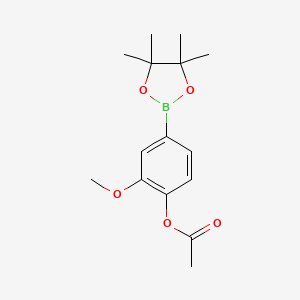
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “3-(4-Methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the third position of the isoxazole ring . The “5-methyl” indicates a methyl group attached to the fifth position of the isoxazole ring . The “4-carboxylic acid” part implies a carboxylic acid group attached to the fourth position of the isoxazole ring .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would likely consist of an isoxazole ring with a methoxyphenyl group, a methyl group, and a carboxylic acid group attached at the 3rd, 5th, and 4th positions respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would depend on its specific structure. For instance, a similar compound, “3-(4-Methoxyphenyl)propiolic acid”, has a molecular weight of 180.20 and a density of 1.3±0.1 g/cm^3 .
Aplicaciones Científicas De Investigación
Synthesis Techniques
The molecule "3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid" has been explored in scientific research primarily for its synthetic potential and structural analysis. A notable study involves the synthesis of isoxazole-4-carboxylic acid derivatives through a controlled isoxazole-azirine-isoxazole/oxazole isomerization. This process involves Fe(II)-catalyzed isomerization, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields. This research sheds light on the flexibility and complexity of synthesizing isoxazole derivatives, potentially including 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Serebryannikova et al., 2019).
Crystal Structure Determination
The precise identification of regioisomers is crucial in the study of complex molecules. For instance, a study on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid emphasizes the importance of single-crystal X-ray analysis for unambiguous structure determination. This research indicates the significance of crystallographic techniques in understanding the molecular structure, which could be applied to analyze 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives (Kumarasinghe et al., 2009).
Biological and Pharmaceutical Research
In the realm of pharmaceuticals, derivatives of the molecule might be of interest. For example, the synthesis and evaluation of derivatives for their nonlinear optical properties, as studied in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, can provide insights into the potential applications of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in advanced materials or pharmacological research (Tamer et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDPECCMAKOJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381539 | |
| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
93041-45-3 | |
| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)